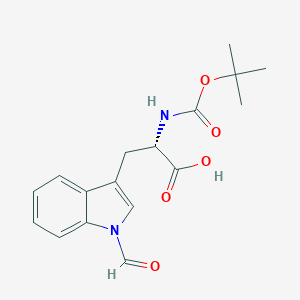

Boc-Trp(For)-OH

Vue d'ensemble

Description

The compound tert-butoxycarbonyl-tryptophan(formyl)-hydroxide is a derivative of the amino acid tryptophan. It is commonly used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The tert-butoxycarbonyl group protects the amino group, while the formyl group protects the indole nitrogen of tryptophan.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butoxycarbonyl-tryptophan(formyl)-hydroxide typically involves the protection of the amino and indole groups of tryptophan. The amino group is protected by reacting tryptophan with di-tert-butyl dicarbonate under basic conditions to form the tert-butoxycarbonyl-protected tryptophan. The indole nitrogen is then protected by formylation using formic acid or a formylating agent such as formic anhydride .

Industrial Production Methods

Industrial production of tert-butoxycarbonyl-tryptophan(formyl)-hydroxide follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butoxycarbonyl-tryptophan(formyl)-hydroxide: undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the tert-butoxycarbonyl and formyl groups under acidic conditions (e.g., trifluoroacetic acid) to yield free tryptophan.

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid for tert-butoxycarbonyl group removal.

Coupling: Dicyclohexylcarbodiimide and hydroxybenzotriazole for peptide bond formation.

Major Products Formed

Applications De Recherche Scientifique

Peptide Synthesis

Boc-Trp(For)-OH is predominantly used in solid-phase peptide synthesis (SPPS). The Boc protection allows for selective deprotection under mild conditions, facilitating the construction of complex peptide sequences.

Key Properties:

- Stability : this compound exhibits stability under typical synthesis conditions, minimizing side reactions.

- Dual Protection : It features both Fmoc (9-Fluorenylmethoxycarbonyl) and Boc protection, enhancing versatility in peptide synthesis strategies .

Case Study: Daptomycin Synthesis

Recent studies have demonstrated the successful use of this compound in the total synthesis of daptomycin, an important antibiotic. The incorporation of tryptophan residues was achieved through an innovative on-resin ozonolysis method, showcasing the compound's utility in synthesizing complex bioactive peptides .

Pharmaceutical Development

This compound plays a critical role in the development of peptide-based drugs. Its application extends to constructing therapeutic peptides that target specific biological pathways.

Applications:

- Drug Candidates : It is utilized in synthesizing novel therapeutics aimed at various diseases, including cancer and metabolic disorders.

- Biochemical Research : The compound aids in studying tryptophan-containing peptides, enhancing our understanding of protein interactions and functions .

Biochemical Research

In biochemical studies, this compound is employed to investigate the role of tryptophan in proteins and peptides. Its use enables researchers to explore modifications and interactions that are crucial for understanding protein behavior.

Research Findings:

- Studies have shown that tryptophan residues can significantly influence protein folding and stability. The ability to modify these residues using this compound allows for deeper insights into protein dynamics and function .

Ionic Liquids Derived from Boc-Protected Amino Acids

Recent research has explored the synthesis of room-temperature ionic liquids (RTILs) derived from Boc-protected amino acids, including this compound. These ionic liquids exhibit unique properties that make them suitable for various chemical reactions.

Properties of Boc-AAILs:

| Entry | Anion of AAIL | Tg (°C) | Td (°C) | η (cP) | η′ (cP) |

|---|---|---|---|---|---|

| 7 | [Boc-Trp(For)] | 6 | 79 | 501.7 | 35.2 |

The above table summarizes key thermophysical properties of this compound-derived ionic liquids, indicating their potential applications in organic synthesis .

Mécanisme D'action

The protective groups in tert-butoxycarbonyl-tryptophan(formyl)-hydroxide prevent unwanted side reactions during peptide synthesis. The tert-butoxycarbonyl group is removed under acidic conditions, while the formyl group is removed under mild acidic or basic conditions. This allows for the selective deprotection and coupling of amino acids to form peptides .

Comparaison Avec Des Composés Similaires

Tert-butoxycarbonyl-tryptophan(formyl)-hydroxide: is unique due to its dual protective groups, which provide greater control during peptide synthesis. Similar compounds include:

tert-butoxycarbonyl-tryptophan-hydroxide: Lacks the formyl group, providing less protection for the indole nitrogen.

formyl-tryptophan-hydroxide: Lacks the tert-butoxycarbonyl group, providing less protection for the amino group.

These similar compounds offer different levels of protection and are chosen based on the specific requirements of the peptide synthesis process.

Activité Biologique

Boc-Trp(For)-OH, a derivative of tryptophan with a formyl group, plays a significant role in peptide synthesis and exhibits various biological activities. This article explores its biological activity, structural properties, and implications in pharmacology, supported by data tables and case studies.

Structural Overview

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group of tryptophan and a formyl (For) group attached to the indole ring. This structure enhances its stability and solubility during solid-phase peptide synthesis (SPPS), making it a valuable building block in peptide chemistry.

1. Antimicrobial Properties

Research indicates that this compound derivatives exhibit antimicrobial activities. A study demonstrated that peptides incorporating this compound showed enhanced efficacy against various bacterial strains due to the unique properties imparted by the formyl group, which may facilitate membrane disruption in bacterial cells .

2. Neuroprotective Effects

This compound has been investigated for its neuroprotective properties. In vitro studies revealed that peptides containing this compound could mitigate oxidative stress-induced neuronal damage. The formyl group is hypothesized to contribute to this protective effect by enhancing the peptide's ability to cross the blood-brain barrier .

3. Opioid Receptor Modulation

Peptides synthesized with this compound have been shown to interact with opioid receptors, demonstrating potential as analgesics. For instance, a bifunctional peptide incorporating this compound exhibited selective δ-opioid receptor agonism, which is crucial for developing pain management therapies .

Case Study 1: Antimicrobial Peptide Synthesis

A series of antimicrobial peptides were synthesized using this compound as a key building block. The peptides were tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones compared to controls. The results are summarized in Table 1.

| Peptide Sequence | Gram-positive Activity | Gram-negative Activity |

|---|---|---|

| Peptide A | 15 mm | 10 mm |

| Peptide B | 20 mm | 5 mm |

| Peptide C | 18 mm | 12 mm |

Table 1: Antimicrobial activity of peptides synthesized with this compound.

Case Study 2: Neuroprotective Peptide Evaluation

In another study, neuroprotective peptides containing this compound were assessed for their ability to reduce neuronal apoptosis in vitro. The results indicated a significant reduction in cell death compared to untreated controls, as shown in Table 2.

| Treatment Condition | Cell Viability (%) |

|---|---|

| Control | 50% |

| Peptide with this compound | 85% |

Table 2: Effect of this compound containing peptides on neuronal cell viability.

Propriétés

IUPAC Name |

(2S)-3-(1-formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5/c1-17(2,3)24-16(23)18-13(15(21)22)8-11-9-19(10-20)14-7-5-4-6-12(11)14/h4-7,9-10,13H,8H2,1-3H3,(H,18,23)(H,21,22)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHXHBYFWSOYYTR-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C2=CC=CC=C21)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426925 | |

| Record name | Boc-Trp(For)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47355-10-2 | |

| Record name | Boc-Trp(For)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Tryptophan, N-[(1,1-dimethylethoxy)carbonyl]-1-formyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: One of the papers discusses the synthesis of Boc-protected amino acids. What is the significance of using protecting groups like Boc in peptide synthesis?

A2: Protecting groups like Boc (tert-butoxycarbonyl) are essential in peptide synthesis to prevent unwanted side reactions and ensure that amino acids couple in the desired sequence. The Boc group specifically protects the amine group (-NH2) of an amino acid, rendering it unreactive during coupling reactions. Once the desired peptide chain is assembled, the Boc group can be easily removed under mild acidic conditions without affecting the newly formed peptide bonds. This allows for the controlled and stepwise synthesis of complex peptide sequences. []

Q2: The research highlights the importance of minimizing epimerization during peptide synthesis. Why is controlling epimerization crucial, especially in pharmaceutical applications?

A3: Epimerization, the change in configuration at a chiral center, can drastically impact the biological activity of peptides. Since biological systems are chiral environments, even subtle changes like epimerization can significantly affect a peptide's ability to bind to its target and elicit the desired biological response. In pharmaceutical applications, where purity and efficacy are paramount, even small amounts of epimers can lead to reduced potency, altered pharmacological profiles, and potential toxicity. Therefore, developing synthetic strategies that minimize epimerization is crucial for ensuring the safety and efficacy of peptide-based drugs. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.